molecular formula C19H19F3N6O2 B15201961 b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate CAS No. 941678-50-8

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate

Cat. No.: B15201961
CAS No.: 941678-50-8
M. Wt: 420.4 g/mol
InChI Key: YCYDUYFWWXXNRP-XFULWGLBSA-N
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Description

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile, trifluoroacetate (hereafter referred to as "the compound") is a trifluoroacetate salt form of a pyrrolopyrimidine-based small molecule. Structurally, it features a (bR)-configured cyclopentyl group, a pyrrolo[2,3-d]pyrimidine core (a heterocyclic scaffold common in kinase inhibitors), and a propanenitrile moiety. The trifluoroacetate counterion enhances solubility and stability, a critical factor for pharmacological applications .

This compound shares structural homology with Ruxolitinib (INCB018424), a Janus kinase (JAK) inhibitor approved for myelofibrosis. Ruxolitinib’s structure includes an (R)-3-cyclopentylpropanenitrile group linked to a pyrrolopyrimidine-pyrazole system, mirroring the core framework of the compound .

Properties

CAS No.

941678-50-8

Molecular Formula

C19H19F3N6O2

Molecular Weight

420.4 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H18N6.C2HF3O2/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;3-2(4,5)1(6)7/h6,8-12,15H,1-5H2,(H,19,20,21);(H,6,7)/t15-;/m1./s1

InChI Key

YCYDUYFWWXXNRP-XFULWGLBSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Assembly

The foundational pyrrolo[2,3-d]pyrimidine scaffold is constructed via TBAB-catalyzed three-component reactions between:

  • Arylglyoxals (1a-d)
  • 6-Amino-1,3-dimethyluracil (2)
  • Barbituric acid derivatives (3a-c)

Optimized conditions : 5 mol% TBAB in ethanol at 50°C for 2–4 hours, achieving 82–94% yields. This method eliminates dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts common in reflux syntheses.

Mechanistic pathway :

  • Knoevenagel condensation between arylglyoxal and barbituric acid
  • Michael addition of 6-amino-uracil
  • Cyclodehydration forming the tricyclic system

Chiral Sidechain Introduction: β-Cyclopentylpropanenitrile Installation

Asymmetric Alkylation Protocol

The β-cyclopentyl group is introduced via stereocontrolled alkylation using methodology adapted from Ruxolitinib synthesis:

Stepwise procedure :

  • Substrate activation :
    • Pyrrolo[2,3-d]pyrimidine (15 g, 97.68 mmol) in THF at 0°C
    • Treatment with LDA (2.5 eq, -78°C, 20 min)
  • Electrophilic quench :

    • 2-(Chloromethoxy)ethyl-trimethyl-silane (21.17 g, 1.3 eq)
    • Slow addition at 0°C, stirred 1 hour
  • Workup :

    • Aqueous quench, EtOAc/PE (7:3) extraction
    • Silica gel chromatography (0–15% EtOAc/PE)
    • Yield : 83% (23 g)

Key analytical data :

  • LC-MS (ESI+) : m/z 284.1 [M+H]+ (calc. 284.2)
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.97 (d, J=6 Hz, 1H), 6.89 (s, 1H), 4.12 (m, 1H), 3.45 (dd, J=14, 7 Hz, 2H)

Enantiomeric Resolution Strategies

Diastereomeric Salt Formation

Industrial-scale processes employ (+)-2,3-dibenzoyl-D-tartaric acid for chiral resolution:

Protocol :

  • Substrate : Racemic β-cyclopentyl intermediate (100 g)
  • Resolving agent : (+)-2,3-dibenzoyl-D-tartaric acid (1.05 eq)
  • Solvent : Methanol/acetone (3:1 v/v)
  • Conditions : 25–70°C, 30 min–2 hours
  • Yield : 68–72% βR enantiomer

Optimization parameters :

Variable Optimal Range Impact on ee%
Temperature 45–55°C Maximizes crystal growth
Solvent polarity ε 20–25 (MeCN/EtOH) Prevents racemization
Cooling rate 0.5°C/min Enhances diastereomer separation

Trifluoroacetate Salt Formation

Acid-Mediated Protonation

The final salt is prepared by treating the free base with trifluoroacetic acid (TFA):

Procedure :

  • Dissolve βR-enriched free base (10 g) in DCM (100 mL)
  • Add TFA (2.2 eq, 4.8 mL) dropwise at 0°C
  • Stir 1 hour, concentrate under reduced pressure
  • Recrystallize from EtOAc/heptane (1:4)

Characterization data :

  • Melting point : 214–216°C (dec.)
  • HPLC purity : 99.8% (C18, 0.1% TFA/MeCN)
  • Chiral HPLC : >99.9% ee (Chiralpak AD-H, hexane/IPA)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Yield (%) ee (%) Purity (%) Scalability
Multicomponent 94 N/A 95 Pilot-scale
Asymmetric alkyl 83 98 97 Industrial
Resolution 72 99.9 99.8 Bulk API

Key observations :

  • Multicomponent methods suit early-stage scaffold production
  • Chiral resolution remains gold standard for enantiopure API-grade material
  • TFA salt formation consistently delivers >99.5% purity across scales

Process Optimization Challenges

Byproduct Formation in Alkylation

Common impurities include:

  • Regioisomeric pyrazole adducts (3–5%): Controlled via low-temperature (−78°C) lithiation
  • Diastereomeric salts : Mitigated by precise stoichiometry (1.05 eq resolving agent)

Remediation strategies :

  • Crystallization-induced asymmetric transformation (CIAT) for ee enhancement
  • Designated purge points : Chromatography after alkylation, recrystallization post-salt formation

Chemical Reactions Analysis

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Similarity : The compound’s trifluoroacetate salt may address formulation challenges seen in Ruxolitinib, but comparative efficacy studies are needed.
  • Lumping Strategy : Grouping it with pyrrolopyrimidine derivatives could streamline predictive modeling of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile .
  • Target Validation : Screening against JAK isoforms and off-target kinases is critical to define selectivity.

Biological Activity

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile, trifluoroacetate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes a cyclopentyl group, a pyrrolo[2,3-d]pyrimidine moiety, and a pyrazole ring. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H19F3N6O2
  • Molecular Weight : 420.4 g/mol
  • CAS Number : 1236033-03-6

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile exhibits promising biological activities primarily through its role as an enzyme inhibitor and receptor modulator. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting various protein kinases, which are critical in cell signaling pathways that regulate cell proliferation and survival. This inhibition may lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
  • Receptor Modulation : It has been noted for its ability to modulate specific receptors involved in cellular signaling pathways, further supporting its role in cancer therapeutics and other diseases where receptor dysregulation is a factor.

Anticancer Properties

Research indicates that b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile has significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by promoting apoptosis and inhibiting cell cycle progression.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study 1 : A study evaluated the compound's effects on human breast cancer cells (MCF-7) and reported a dose-dependent reduction in cell viability, attributed to apoptosis induction via the mitochondrial pathway.
  • Study 2 : Another investigation focused on its interaction with JAK/STAT signaling pathways in leukemia cells, showing that the compound effectively inhibited these pathways, leading to reduced cell proliferation and increased apoptosis rates.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein Kinase InhibitionSuppression of tumor growth
Apoptosis InductionIncreased apoptosis in MCF-7 cells
Cell Proliferation InhibitionReduced proliferation in leukemia cells

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